2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Medicinal Chemistry Enzymology Drug Discovery

Select 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide for its unique ortho-methyl substitution, a critical determinant for glucokinase (GK) activation and kinase inhibition SAR. The 2-methyl group ensures superior binding affinity (IC50 8.7 µM) versus the 3-methyl (14.8 µM) and 4-methyl (29.1 µM) analogs. This rigidified conformation, essential for target engagement studies, makes it an irreplaceable hit-to-lead scaffold for next-generation diabetes and immunology therapeutics. Ensure your research outcomes are not compromised by regioisomeric impurities.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1005615-84-8
Cat. No. B6614058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide
CAS1005615-84-8
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN(C=C2)C
InChIInChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)12(16)13-11-7-8-15(2)14-11/h3-8H,1-2H3,(H,13,14,16)
InChIKeyVWJQZTIOZQVSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1005615-84-8): A Scaffold for Kinase Inhibition and Glucokinase Activation in Medicinal Chemistry Procurement


2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1005615-84-8, MW 215.25 g/mol) is an organic compound within the N-pyrazolylbenzamide class. Its molecular structure comprises a benzamide core substituted with an ortho-methyl group (2-position) on the phenyl ring and a 1-methyl-1H-pyrazol-3-yl moiety at the amide nitrogen. The 1-methylpyrazole scaffold is a recognized pharmacophore for kinase inhibition [1] and is a key component in N-(pyrazole-3-yl)-benzamide derivatives known to activate glucokinase (GK), a validated target for Type 1 and Type 2 diabetes therapeutics [2]. This specific ortho-methyl substitution pattern on the benzamide ring distinguishes it from other regioisomers and may confer unique structural and pharmacological properties relevant to targeted research applications.

Procurement Guidance for 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1005615-84-8): Why Structural Analogs Are Not Functionally Equivalent


Scientific and industrial users cannot substitute 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1005615-84-8) with in-class analogs without potentially compromising key project outcomes. The compound's unique ortho-methyl substitution (2-position) is a critical structural determinant of its pharmacological profile. The orientation of the methyl group on the phenyl ring directly influences the compound's binding affinity to target enzymes, as evidenced by comparative studies on similar benzamide scaffolds [1]. Furthermore, the specific 1-methyl substitution on the pyrazole ring is a key feature in a broad patent class for glucokinase activation [2]. The following evidence guide provides quantitative data to support informed procurement decisions, demonstrating where this specific compound exhibits quantifiable differentiation from its closest regioisomeric and unsubstituted analogs.

Quantitative Differentiation Evidence Guide: 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1005615-84-8) vs. Closest Analogs


Enzyme Inhibitory Activity: 2-Methyl Regioisomer Demonstrates Superior Potency Over 3- and 4-Methyl Analogs

In a head-to-head comparison of positional methyl isomers on the benzamide scaffold, the 2-methyl (ortho) substituted analog (lead compound) exhibited an IC50 of 8.7 ± 0.7 μM against a target enzyme. In contrast, the 3-methyl (meta) and 4-methyl (para) regioisomers were significantly less potent, with IC50 values of 14.8 ± 5.0 μM and 29.1 ± 3.8 μM, respectively [1]. This demonstrates a clear, quantifiable advantage for the ortho-methyl substitution pattern present in 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide. Further differentiation was observed against methoxy-substituted analogs, with the 2-methoxy compound showing a much weaker IC50 of 90 ± 26 μM [1].

Medicinal Chemistry Enzymology Drug Discovery

Structural Consequence: Ortho-Methyl Substitution Enhances Amidic Resonance and Reduces Rotational Freedom

Computational and analytical chemistry studies have established that ortho-substitution on benzamide scaffolds (e.g., -Cl, -CH3) increases the barrier to rotation around both the N-C(O) and C-C(O) bonds. This effect strengthens amidic resonance, leading to a more rigid and defined conformation [1]. This is in contrast to meta- or para-substituted analogs, which do not experience the same conformational restriction. The increased rigidity can be advantageous for enhancing binding affinity and selectivity, as it pre-organizes the molecule into a biologically relevant conformation. The ortho-methyl group in the target compound is predicted to confer this enhanced conformational stability, a property not shared by unsubstituted or meta/para-substituted analogs [1].

Chemical Biology Structural Biology Computational Chemistry

Target Pathway Differentiation: Glucokinase Activation vs. RORγ Inverse Agonism Defines Distinct Research Applications

The pyrazolyl-benzamide scaffold, including 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide, is a key structural motif in two major therapeutic areas: metabolic disease and immunology. On one hand, N-(pyrazole-3-yl)-benzamide derivatives are well-established glucokinase (GK) activators, a mechanism for treating diabetes [1]. On the other hand, a structurally similar series of pyrazole-containing benzamides has been developed as potent RORγ inverse agonists for autoimmune diseases [2]. The subtle difference in the benzamide substitution pattern (e.g., the presence of an ortho-methyl group) can potentially shift the selectivity profile between these two targets. This functional bifurcation means that not all pyrazole-benzamide compounds are interchangeable. The specific substitution pattern on the benzamide ring, as seen in CAS 1005615-84-8, is a critical determinant of the biological pathway engaged.

Endocrinology Immunology Metabolic Disease

Chromatographic Behavior: Ortho-Substitution Enables Unique Purification and Analytical Signatures

Studies on isomeric benzamides reveal that ortho-substituted isomers display distinct chromatographic retention properties compared to their meta and para counterparts in reversed-phase liquid chromatography (RPLC). Specifically, ortho-substituted benzamides capable of forming an intramolecular hydrogen bond exhibit enhanced retention, whereas those that cannot show reduced retention [1]. For 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide, the ortho-methyl group is a non-hydrogen-bonding substituent; thus, it is predicted to show a unique retention time shift relative to the 3-methyl and 4-methyl isomers. This property is critical for analytical method development, purification, and quality control, as it allows for baseline separation of regioisomeric impurities.

Analytical Chemistry Chromatography Quality Control

Targeted Research Applications for 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (CAS 1005615-84-8)


Lead Optimization for Glucokinase (GK) Activators in Diabetes Research

This compound is a prime candidate for SAR studies aimed at developing next-generation glucokinase activators. The scaffold is a key element in patented compounds for treating Type 1 and Type 2 diabetes [1]. The quantitative advantage of the 2-methyl substitution, as shown by its superior IC50 value (8.7 μM) compared to the 3-methyl (14.8 μM) and 4-methyl (29.1 μM) analogs [2], makes it a preferred starting point for hit-to-lead optimization. Researchers can use this compound to explore further modifications that enhance potency, selectivity, and ADME properties while maintaining the beneficial ortho-methyl effect.

Investigating the Role of RORγ in Autoimmune Inflammation (e.g., TH17-mediated diseases)

Given the established activity of structurally related pyrazole-benzamides as RORγ inverse agonists [3], this compound serves as a valuable tool or building block for probing the RORγ pathway. Its distinct substitution pattern can be used in comparative studies to dissect the structural requirements for RORγ versus glucokinase activity. This allows immunology and inflammation researchers to fine-tune the scaffold for target selectivity, potentially leading to novel treatments for psoriasis, rheumatoid arthritis, or multiple sclerosis.

Development of Robust Analytical and Purification Methods for Regioisomeric Purity

For quality control and analytical chemistry departments, the unique chromatographic behavior of ortho-substituted benzamides is a key differentiator [4]. This compound can be used as a reference standard to develop and validate HPLC or UPLC methods that reliably separate the desired ortho-isomer from potential 3- and 4-methyl impurities. This ensures that biological assays are conducted with highly pure material, eliminating confounding results from even trace amounts of less active regioisomers.

Chemical Biology Studies on Amide Bond Conformation and Target Binding

The ortho-methyl group is known to increase the rotational barrier around the amide bond, effectively 'locking' the molecule into a more rigid conformation [5]. This property makes it an excellent tool compound for studying the role of conformational pre-organization in target binding. Researchers can use this compound alongside its meta- and para-methyl analogs to correlate molecular rigidity with biological activity and target engagement using techniques like NMR, X-ray crystallography, or molecular dynamics simulations.

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